3-Hydroxy-4-phenylbutanoic acid

Vue d'ensemble

Description

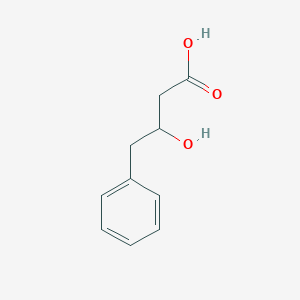

3-Hydroxy-4-phenylbutanoic acid is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a mono-isotopic mass of 180.078644 Da . It is used in the synthesis of medicines .

Synthesis Analysis

This compound can be synthesized by Streptomyces coelicolor through biosynthesis . The process involves two steps: the first step is the synthesis of butyryl coenzyme A from acetone and acetoacetate; and the second step is the conversion of butyryl coenzyme A to 3- (3-hydroxyphenyl)-4- (1,1,2,2,-tetrafluoroethyl)butyric acid .Molecular Structure Analysis

The molecular structure of this compound includes 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . The molecule has a polar surface area of 58 Ų and a molar refractivity of 48.1±0.3 cm³ .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 344.5±30.0 °C at 760 mmHg, and a flash point of 176.3±21.1 °C . The compound has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 62.1±3.0 kJ/mol . The index of refraction is 1.565 .Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used as precursors in the production of angiotensin-converting enzyme (ace) inhibitors .

Mode of Action

It’s known that the compound’s structure, particularly the presence of electron-releasing substituents in the phenyl ring, can influence its reactivity .

Biochemical Pathways

These inhibitors prevent the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .

Pharmacokinetics

The biocatalytic asymmetric reduction of similar compounds has been noted for its high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Result of Action

Compounds with similar structures have been used as precursors in the production of ace inhibitors, which are known to lower blood pressure .

Action Environment

The action of 3-Hydroxy-4-phenylbutanoic acid can be influenced by various environmental factors. For instance, the rate of oxidation of similar compounds can be accelerated by electron-releasing substituents in the phenyl ring . Additionally, the chiral microenvironment around Lewis acid sites can turn on asymmetric catalysis of achiral metal-organic frameworks .

Avantages Et Limitations Des Expériences En Laboratoire

3-Hydroxy-4-phenylbutanoic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to dissolve in aqueous solutions. This compound is also sensitive to heat and light, which can cause degradation.

Orientations Futures

There are several future directions for research on 3-Hydroxy-4-phenylbutanoic acid. One direction is to investigate the mechanism of action of this compound in more detail, particularly its anti-inflammatory and anti-cancer activities. Another direction is to explore the potential of this compound as a chiral building block for the synthesis of various chiral compounds. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new applications for this compound.

Applications De Recherche Scientifique

3-Hydroxy-4-phenylbutanoic acid has been extensively studied for its potential applications in various fields such as pharmaceuticals, biotechnology, and organic synthesis. In pharmaceuticals, this compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In biotechnology, this compound has been used as a chiral building block for the synthesis of various chiral compounds. In organic synthesis, this compound has been used as a starting material for the synthesis of various beta-hydroxy acids and their derivatives.

Propriétés

IUPAC Name |

3-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQHWMVTGZBGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3385933.png)

![2-[(1S)-cyclohex-3-en-1-yl]acetic acid](/img/structure/B3385943.png)

![3-[4-(Propan-2-yloxy)phenyl]propanal](/img/structure/B3385964.png)

![1-[2-(2-Methoxyethoxy)ethyl]piperazine](/img/structure/B3385972.png)